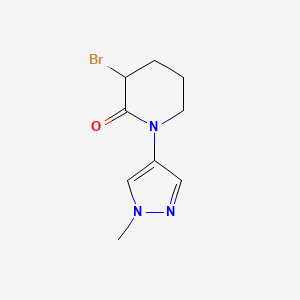

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Descripción general

Descripción

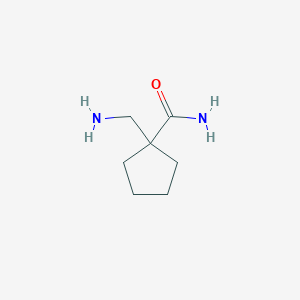

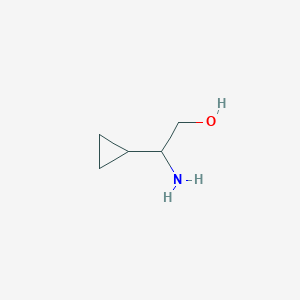

“3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1315365-06-0 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 3-amino-1-(2-methoxyphenyl)-2-piperidinone . The compound is stored at a temperature of 4°C and it is in the form of oil .

Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is 1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

The physical form of “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is oil . The compound is stored at a temperature of 4°C .

Aplicaciones Científicas De Investigación

-

Synthesis and Crystal Structure

- Field : Crystallography

- Application : The compound is used in the synthesis of a complex crystal structure .

- Method : The compound is used in the synthesis process, and the resulting crystal structure is analyzed using X-ray diffraction data .

- Results : The synthesized compound has a monoclinic crystal structure with specific parameters .

-

Synthesis, Cytotoxic Activity, and Molecular Docking

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of a β-enaminonitrile, which is then tested for cytotoxic activity against different human cancer cell lines .

- Method : The compound is synthesized via a reaction in ethanolic piperidine solution under microwave irradiation . Its cytotoxic activity is evaluated using the XTT cell viability assay .

- Results : The synthesized molecule showed promising cytotoxic activities against the tested cancer cell lines .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Industry

- Application : The compound is used as a building block to synthesize various bioactive molecules .

- Method : The compound is reacted with other substances to form bioactive molecules .

- Results : The results of these reactions are various bioactive molecules used in the pharmaceutical industry .

-

Piperidine Derivatives

- Field : Medicinal Chemistry

- Application : Piperidines, including “3-Amino-1-(2-methoxyphenyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Method : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Synthesis of Antidepressant Molecules

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of antidepressant molecules via metal-catalyzed procedures .

- Method : Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : This review examines current developments in the catalytic synthesis of antidepressants and their potential application .

-

Synthesis of Apixaban

Safety And Hazards

The safety information for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-amino-1-(2-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOYCZDVOSHASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methoxyphenyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)